molecular formula C6H9ClFNO3S B12716794 Chlorofluoronitroethanethioic acid S-butyl ester CAS No. 118885-89-5

Chlorofluoronitroethanethioic acid S-butyl ester

Cat. No.: B12716794
CAS No.: 118885-89-5
M. Wt: 229.66 g/mol
InChI Key: NQFFDWLAAGDWHU-UHFFFAOYSA-N
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Description

Chlorofluoronitroethanethioic acid S-butyl ester is a complex organic compound with the molecular formula C6-H9-Cl-F-N-O3-S and a molecular weight of 229.67 . This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, nitro, and thioester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorofluoronitroethanethioic acid S-butyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One efficient method for synthesizing thioesters is through the acylation of thiols using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base . This reaction is compatible with a wide variety of protecting groups and functional groups, making it a versatile approach for the synthesis of thioesters.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorofluoronitroethanethioic acid S-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chlorofluoronitroethanethioic acid S-butyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of chlorofluoronitroethanethioic acid S-butyl ester involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic acyl substitution reactions, while the nitro group can participate in redox reactions. The chloro and fluoro groups can engage in substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Chlorofluoronitroethanethioic acid S-butyl ester can be compared with other thioesters and nitro-containing compounds. Similar compounds include:

    Ethanethioic acid, chlorofluoronitro-, S-methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.

    Nitroethanethioic acid S-butyl ester: Lacks the chloro and fluoro groups, resulting in different reactivity and properties.

    Fluoronitroethanethioic acid S-butyl ester: Lacks the chloro group, affecting its chemical behavior.

Properties

CAS No.

118885-89-5

Molecular Formula

C6H9ClFNO3S

Molecular Weight

229.66 g/mol

IUPAC Name

O-butan-2-yl 2-chloro-2-fluoro-2-nitroethanethioate

InChI

InChI=1S/C6H9ClFNO3S/c1-3-4(2)12-5(13)6(7,8)9(10)11/h4H,3H2,1-2H3

InChI Key

NQFFDWLAAGDWHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)C([N+](=O)[O-])(F)Cl

Origin of Product

United States

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